2-Methoxyethyl methacrylate physicochemical properties
2-Methoxyethyl methacrylate physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxyethyl Methacrylate (MEMA) for Advanced Polymer and Drug Delivery Applications
Authored by: A Senior Application Scientist
Introduction: Situating 2-Methoxyethyl Methacrylate in Modern Materials Science
2-Methoxyethyl methacrylate (MEMA), a functional acrylic monomer, represents a cornerstone in the synthesis of advanced polymers with tailored properties. Its unique molecular architecture, featuring a hydrophilic methoxyethyl side chain and a polymerizable methacrylate group, offers a versatile platform for developing materials with enhanced biocompatibility, flexibility, and specific solvent affinities. For researchers and drug development professionals, understanding the fundamental physicochemical properties of MEMA is not merely an academic exercise; it is the critical first step in rationally designing polymers for sophisticated applications, ranging from stimuli-responsive hydrogels for controlled drug release to biocompatible coatings for medical devices.[1][2]
This guide moves beyond a simple recitation of data. It provides a Senior Application Scientist’s perspective on the causality behind these properties, linking them to practical experimental considerations and end-use performance. We will explore not just what the properties are, but why they matter and how they can be precisely characterized and leveraged in a research and development setting.
Core Physicochemical & Structural Identity
The identity and behavior of MEMA are dictated by its molecular structure. The IUPAC name, 2-methoxyethyl 2-methylprop-2-enoate, precisely describes its composition: a methacrylate esterified with a 2-methoxyethanol group.[3] This structure is the foundation of its utility. The methacrylate backbone provides a robust site for free-radical polymerization, while the ether linkage and terminal methyl group in the side chain modulate the hydrophilicity and solvency of the resulting polymer.
All quantitative data are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₁₂O₃ | [3][4] |
| Molecular Weight | 144.17 g/mol | [3][4] |
| CAS Number | 6976-93-8 | [1][4][5] |
| Appearance | Colorless, clear liquid | [4] |
| Density | 0.993 g/mL at 25 °C | [1][5][6] |
| Boiling Point | 175 °C (decomposition)[4]; 65 °C at 12 mm Hg[1][5] | [1][4][5] |
| Flash Point | 66 °C; ~150 °F[1] | [1] |
| Water Solubility | 31.33 g/L at 20 °C | [1][4][5] |
| Refractive Index (n²⁰/D) | 1.431 | [1][5][6] |
| Vapor Pressure | 22.3 Pa at 20 °C | [1][4] |
| logP (Octanol/Water) | 1.3 at 23.3 °C | [1][4][5] |
| Synonyms | MEMA, Methacrylic acid 2-methoxyethyl ester, Ethylene glycol monomethyl ether methacrylate | [3][4] |
Polymerization Behavior and Thermal Characteristics of Poly(MEMA)
MEMA is primarily used as a monomer to build larger polymer structures.[1][5] Its methacrylate group readily undergoes free-radical polymerization, a process that can be initiated thermally or photochemically using standard initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The resulting polymer is poly(2-methoxyethyl methacrylate), or PMEMA.
The polymerization process is critical to defining the final material's properties. Key considerations include:
-
Gel Effect (Trommsdorff–Norrish effect): In bulk polymerization, methacrylates like MEMA can exhibit an autoacceleration in the reaction rate at high conversions.[7] This is a critical experimental parameter to control, as the resulting exotherm can be significant, potentially affecting the polymer's molecular weight distribution and structural integrity.[8]
-
Inhibitors: Commercial MEMA is typically stabilized with an inhibitor, such as the monomethyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization during storage. This inhibitor must be removed (e.g., by passing through an inhibitor-removal column) before controlled polymerization experiments.
-
Thermal Stability of PMEMA: The stability of the final polymer is paramount. Upon thermal decomposition, PMEMA primarily undergoes depolymerization back to the monomer.[1][5] A secondary pathway involves esterolysis, producing smaller volatile products.[1][5] Understanding this behavior is crucial for determining the maximum processing temperature and service life of PMEMA-based materials.
Analytical Characterization Protocols: A Self-Validating Approach
Accurate characterization is the bedrock of scientific integrity. The following protocols are designed not just to generate data, but to ensure its reliability through built-in validation steps.
Protocol 1: Structural Verification via Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the MEMA monomer and the resulting PMEMA polymer.
-
Causality: ¹H NMR provides a quantitative map of the hydrogen atoms in the molecule. The chemical shift, splitting pattern, and integration of each peak must align perfectly with the expected structure for identity to be confirmed.
-
Methodology:
-
Sample Preparation (Monomer): Dissolve 5-10 mg of MEMA in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise quantification is needed.
-
Sample Preparation (Polymer): Dissolve 10-20 mg of dry PMEMA in ~0.7 mL of CDCl₃. Polymer dissolution may be slower; gentle warming or sonication can be used if necessary.
-
Instrument Setup: Use a standard NMR spectrometer (400 MHz or higher is recommended for better resolution). Shim the instrument until the TMS peak is sharp and symmetrical.
-
Acquisition: Acquire a standard ¹H NMR spectrum. Typical acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Data Analysis & Validation:
-
Monomer: Expect to see characteristic peaks for the vinyl protons (~5.5-6.1 ppm), the two sets of ester-adjacent methylene protons (-O-CH₂-CH₂-O-), the methoxy protons (-O-CH₃), and the methyl group on the double bond (C=C-CH₃). The integration ratio of these peaks must match the number of protons in each environment.
-
Polymer: The sharp vinyl proton peaks will disappear, and the backbone peaks will broaden significantly. The side-chain proton signals will remain, albeit slightly shifted and broadened. The disappearance of the vinyl signals is the primary validation of successful polymerization.
-
-
Protocol 2: Functional Group Analysis via Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify key functional groups and monitor the conversion of monomer to polymer.
-
Causality: FTIR spectroscopy probes the vibrational modes of chemical bonds. The disappearance of the C=C bond vibration is a direct and rapid measure of polymerization.
-
Methodology:
-
Sample Preparation: Place one drop of liquid MEMA monomer directly onto the ATR crystal. For the solid PMEMA polymer, press a small amount of the powder firmly against the crystal.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract atmospheric (CO₂, H₂O) and instrument-related signals.
-
Sample Spectrum Acquisition: Collect the spectrum of the sample, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
-
Data Analysis & Validation:
-
Monomer: Identify the strong C=O stretch of the ester (~1720 cm⁻¹) and the characteristic C=C stretch (~1640 cm⁻¹).
-
Polymer: In the PMEMA spectrum, the C=O stretch will remain, but the C=C stretch at ~1640 cm⁻¹ will be significantly diminished or absent, providing clear validation of polymerization.[3]
-
-
Protocol 3: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of synthesized PMEMA.
-
Causality: TGA measures mass loss as a function of temperature. This provides a clear indication of when the material begins to degrade, its primary decomposition temperature, and the amount of residual mass. This data is vital for defining the material's operational temperature limits.
-
Methodology:
-
Sample Preparation: Weigh 5-10 mg of dry PMEMA into a TGA pan (alumina or platinum).
-
Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min. The inert atmosphere is crucial to prevent oxidative side reactions, ensuring the data reflects the intrinsic thermal stability of the polymer.
-
Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled rate, typically 10 °C/min.
-
Data Analysis & Validation:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset of decomposition (T_onset) and the temperature of maximum decomposition rate (T_max), which is the peak of the derivative curve (DTG).
-
As PMEMA decomposition is primarily depolymerization, the major weight loss should correspond to this event.[1][5] The result should be a single, sharp decomposition step for a clean polymer.
-
-
Relevance and Application in Drug Development
While MEMA itself is a monomer, the resulting polymer, PMEMA, holds significant potential in the biomedical field. Its properties are often compared to the well-studied poly(2-hydroxyethyl methacrylate) (PHEMA), a gold-standard biomaterial used in soft contact lenses and drug delivery systems.[9][10][11]
-
Hydrogel Formation: The hydrophilic side chain of MEMA allows PMEMA to absorb water and form hydrogels.[2] This property is fundamental for drug delivery applications, as the hydrogel network can encapsulate therapeutic molecules and release them in a controlled manner.[9][10][12]
-
Biocompatibility: Polymers with ethylene glycol-like side chains, such as PMEMA, are known to exhibit good biocompatibility. They can reduce non-specific protein adsorption, which is a critical factor in minimizing the foreign body response when a material is implanted in the body.[1][2]
-
Tunable Properties: MEMA can be copolymerized with other monomers (e.g., acrylic acid for pH-responsiveness, or cross-linkers like EGDMA) to fine-tune the mechanical properties, swelling behavior, and drug release kinetics of the resulting hydrogel.[9] This allows for the rational design of drug delivery vehicles tailored to specific therapeutic needs.
Safety, Handling, and Storage
As a reactive monomer, proper handling of MEMA is essential for laboratory safety.
-
Hazards: MEMA is classified as a skin and eye irritant.[3] Like other methacrylates, it may cause an allergic skin reaction (sensitization).[3]
-
Handling: Always handle MEMA in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[8] Avoid direct contact with skin and eyes.
-
Storage: Store MEMA in a cool, dark, and well-ventilated place, away from heat, sparks, and direct sunlight.[13][14] The container should be tightly closed. It is critical to ensure the stabilizer (MEHQ) is active, which requires the presence of some dissolved oxygen; therefore, do not store under an inert gas atmosphere for long periods.[8]
References
- Draft evaluation statement - 2-Methoxyethyl methacrylate and 2-ethoxyethyl methacryl
- SAFETY DATA SHEET - 2-Methoxyethyl Methacrylate (stabilized with MEHQ). TCI Chemicals.
- Safety Data Sheet - 2-Methoxyethyl acryl
- PubChem Compound Summary for CID 81466, 2-Methoxyethyl methacrylate.
- Material Safety Data Sheet - 2-Ethoxyethyl methacryl
- 2-Methoxyethyl Methacrylate Product Inform
- 2-Methoxyethyl methacrylate Properties. ChemicalBook. (2025-09-02).
- 2-Methoxyethyl methacryl
- Copolymerization of 2-Hydroxyethyl Acrylate and 2-Methoxyethyl Acrylate via RAFT: Kinetics and Thermoresponsive Properties.
- Ermis, N. (2021). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)
- Saini, R. K., et al. (2014). Poly (2-hydroxyethyl methacrylate) (PHEMA) based nanoparticles for drug delivery applications: A review. Nano Science and Nano Technology: An Indian Journal.
- 2-Methoxyethyl methacrylate Product Details. Chongqing Chemdad Co., Ltd.
- Drug delivery application of poly (2-hydroxyethyl methacrylate)/ethylene glycol dimethacrylate composite hydrogel. DSpace Repository.
- Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)
- 2-Methoxyethyl Acrylate Product Information. Suzhou Senfeida Chemical Co., Ltd.
- Achilias, D. S., et al. (2017). Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate)
- Biomedical Applications: The Role of 2-Methoxyethyl Acryl
- SAFETY DATA SHEET - 2-Methoxyethyl methacryl
- Reaction kinetics and gel effect on the polymerization of 2‐ethoxyethyl methacrylate and 2(2‐ethoxyethoxy) ethyl methacrylate.
- 2-Methoxyethyl Methacrylate (stabilized with MEHQ). TCI Chemicals.
Sources
- 1. 2-Methoxyethyl methacrylate | 6976-93-8 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Methoxyethyl methacrylate | C7H12O3 | CID 81466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. 2-Methoxyethyl methacrylate CAS#: 6976-93-8 [m.chemicalbook.com]
- 6. 2-Methoxyethyl methacrylate Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. tsijournals.com [tsijournals.com]
- 11. mdpi.com [mdpi.com]
- 12. acikerisim.samsun.edu.tr [acikerisim.samsun.edu.tr]
- 13. fishersci.com [fishersci.com]
- 14. 2-Methoxyethyl Methacrylate | 6976-93-8 | TCI AMERICA [tcichemicals.com]
